molecular formula CBrFe+ B14377220 (Bromomethylidyne)iron(1+) CAS No. 90143-37-6

(Bromomethylidyne)iron(1+)

Cat. No.: B14377220
CAS No.: 90143-37-6
M. Wt: 147.76 g/mol
InChI Key: GUZVCLNHXUKJPG-UHFFFAOYSA-N
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Description

(Bromomethylidyne)iron(1+) is a chemical compound that belongs to the class of organometallic compounds It consists of an iron atom bonded to a bromomethylidyne ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromomethylidyne)iron(1+) typically involves the reaction of iron complexes with bromomethylidyne precursors under controlled conditions. One common method is the reaction of iron pentacarbonyl with bromomethylidyne chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (Bromomethylidyne)iron(1+) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Bromomethylidyne)iron(1+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.

    Reduction: It can be reduced to form lower oxidation state iron complexes.

    Substitution: The bromomethylidyne ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) or iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.

Scientific Research Applications

(Bromomethylidyne)iron(1+) has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (Bromomethylidyne)iron(1+) involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (Chloromethylidyne)iron(1+)
  • (Iodomethylidyne)iron(1+)
  • (Methylidyne)iron(1+)

Uniqueness

(Bromomethylidyne)iron(1+) is unique due to the presence of the bromomethylidyne ligand, which imparts specific reactivity and properties to the compound. Compared to its analogs with different halogen ligands, it may exhibit different reactivity patterns and stability under various conditions.

Properties

CAS No.

90143-37-6

Molecular Formula

CBrFe+

Molecular Weight

147.76 g/mol

IUPAC Name

bromomethylidyneiron(1+)

InChI

InChI=1S/CBr.Fe/c1-2;/q;+1

InChI Key

GUZVCLNHXUKJPG-UHFFFAOYSA-N

Canonical SMILES

C(#[Fe+])Br

Origin of Product

United States

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